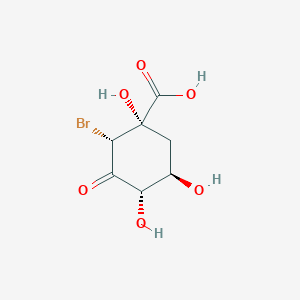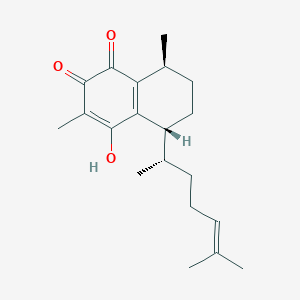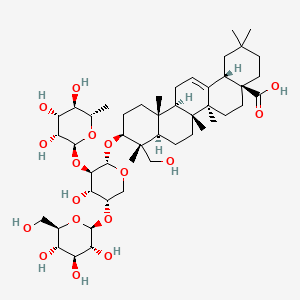
Pulsatilla saponin D
Descripción general
Descripción
Synthesis Analysis
The first total synthesis of Pulsatilla Saponin D was accomplished in eight steps from L-arabinopyranoside, featuring a highly stereospecific glycosylation as the key step. This synthesis is crucial for overcoming the scarcity of natural sources and provides a foundation for further pharmacological studies (Kim, Lim, & Jung, 2013).
Molecular Structure Analysis
Pulsatilla Saponin D consists of a triterpenoid aglycone linked to a sugar moiety, which is essential for its biological activity. The structure of Pulsatilla Saponin D and its analogues have been elucidated through various chemical and spectroscopic techniques, providing insights into its potent anti-cancer activities and laying the groundwork for the development of novel therapeutic agents (Kim, Park, Chung, Park, & Jung, 2015).
Chemical Reactions and Properties
Research has shown that modifications at specific positions of the Pulsatilla Saponin D molecule can significantly affect its cytotoxicity and hemolytic activity. For instance, derivatives with modifications at the C-28 position have displayed reduced hemolytic activity while maintaining or enhancing anticancer effects, highlighting the compound's potential for clinical development with minimized side effects (Chen, Duan, Tong, Hsu, Han, Morris-Natschke, Yang, Liu, & Lee, 2017).
Physical Properties Analysis
The physical properties of Pulsatilla Saponin D, such as solubility and stability, play a crucial role in its bioavailability and therapeutic efficacy. Studies involving metabolite profiling of Pulsatilla Saponin D in rat models using advanced chromatographic and mass spectrometric techniques have provided valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development (Ouyang, Zhou, Guo, He, Huang, Ye, Feng, Zhou, & Yang, 2014).
Chemical Properties Analysis
The chemical properties of Pulsatilla Saponin D, including its reactivity and interaction with biological molecules, underpin its mechanism of action. For example, its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways has been a focal point of research. This includes the inhibition of autophagic flux, indicating a complex mechanism of action that could be leveraged to enhance the anticancer activity of chemotherapeutic agents (Zhang, Bao, Wang, Jia, Zhang, Huang, Chen, Wan, Su, Wang, He, 2015).
Aplicaciones Científicas De Investigación
Anticancer Activity
- Scientific Field : Oncology
- Summary of Application : PSD has been shown to have anticancer effects on different types of tumor cells by inhibiting cell proliferation, inducing apoptosis, inhibiting cell cycle and energy metabolism, inducing autophagy, and inhibiting angiogenesis .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these findings were obtained from experimental, clinical, pharmacokinetic, and bioinformatic studies .
- Results or Outcomes : PSD can trigger the expression of autophagy-related molecules, activate the mitochondrial apoptotic pathway, inhibit the phosphorylation of PI3K downstream factors, down-regulate the expression of glycolysis-related proteins, and regulate a series of cancer-related signal pathways and proteins .
Induction of Apoptosis in Lung Adenocarcinoma Cells
- Scientific Field : Oncology
- Summary of Application : PSD can induce apoptosis of lung adenocarcinoma cell A549 in vitro .
- Methods of Application : PSD can down-regulate BCL-2 and caspase-3 signal transduction. At the same time, PSD can also regulate the expression of proteins PI3K, p-Akt, p-mTOR, and p-p70S6K .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but it mentions that PSD can induce apoptosis in lung adenocarcinoma cells .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLICHUQXFAOEP-YDIXZRNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315269 | |
| Record name | Pulsatilla saponin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pulsatilla saponin D | |
CAS RN |
68027-15-6 | |
| Record name | Pulsatilla saponin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68027-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pulsatilla saponin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



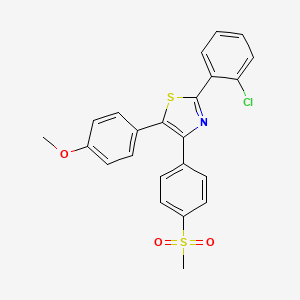
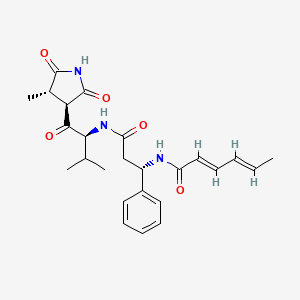

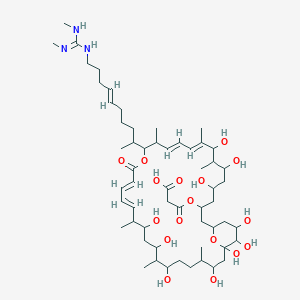
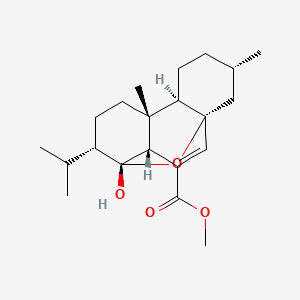
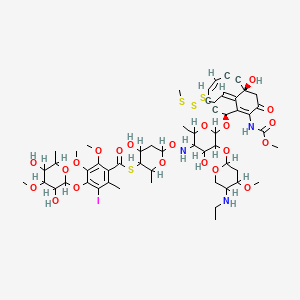
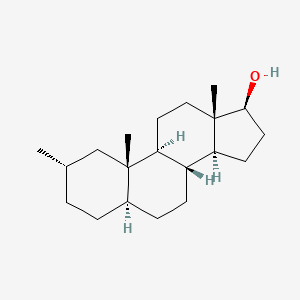
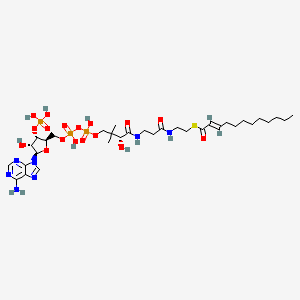
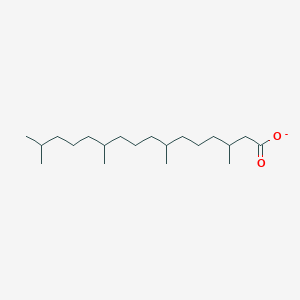
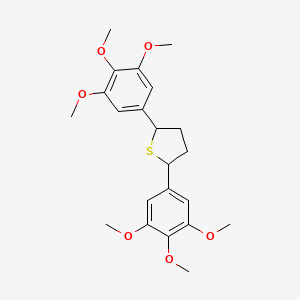
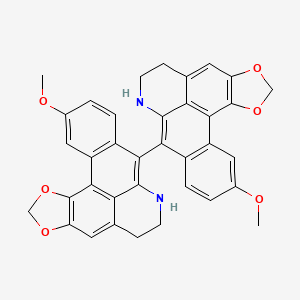
![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)
